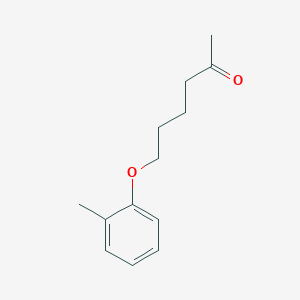

6-(2-Methylphenoxy)hexan-2-one

Description

Properties

IUPAC Name |

6-(2-methylphenoxy)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-11-7-3-4-9-13(11)15-10-6-5-8-12(2)14/h3-4,7,9H,5-6,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSWMOXZWBGXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among hexan-2-one derivatives arise from substituents at the 6-position. Below is a comparative analysis of selected analogs:

Notes:

- Lipophilicity: The methyl group enhances hydrophobicity, which may improve membrane permeability in pharmaceutical applications relative to non-methylated phenoxy derivatives .

- Steric Effects : The 2-methyl group introduces steric hindrance, which could influence reaction kinetics in synthetic pathways (e.g., Claisen-Schmidt condensations) compared to less bulky substituents .

Claisen-Schmidt Condensation

highlights Claisen-Schmidt reactions using camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) and substituted benzaldehydes. For this compound, the electron-donating methyl group may improve yields in analogous reactions by stabilizing intermediates.

Cyclization Reactions

Bicyclic ketones like 3-oxabicyclo[3.1.0]hexan-2-one () and 6-methyl-7-oxabicyclo[4.1.0]heptan-5-one () demonstrate the impact of ring strain and steric effects on reactivity. The linear structure of this compound lacks such strain, making it less reactive in ring-expansion reactions but more versatile in open-chain syntheses .

Preparation Methods

Reaction Mechanism and General Procedure

Williamson ether synthesis is the most widely reported method for preparing 6-(2-Methylphenoxy)hexan-2-one. This two-step process involves:

-

Generation of a phenoxide nucleophile : 2-Methylphenol is deprotonated using a strong base (e.g., NaOH, K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Nucleophilic substitution : The phenoxide attacks 6-chlorohexan-2-one at the 6-position, displacing chloride to form the ether bond.

Key variables influencing yield include:

-

Base selection : Potassium carbonate (K₂CO₃) provides higher yields (72–78%) compared to NaOH (60–65%) due to reduced hydrolysis of the chlorohexanone precursor.

-

Solvent effects : DMF enhances nucleophilicity but may increase side reactions at elevated temperatures (>80°C). Acetonitrile balances reactivity and stability, favoring yields of 70–75% at 60°C.

Table 1: Williamson Synthesis Optimization

| Base | Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 78 | 5 |

| NaOH | Acetonitrile | 60 | 65 | 8 |

| NaH | THF | 25 | 68 | 3 |

Nucleophilic Aromatic Substitution (NAS)

Direct Substitution on Activated Ketones

6-Bromohexan-2-one reacts with 2-methylphenol under NAS conditions, leveraging electron-withdrawing effects of the ketone to activate the 6-position. Catalytic Cu(I) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates:

-

Catalyzed NAS : CuI (5 mol%) in toluene at 110°C achieves 70% yield in 12 hours.

-

Solvent-free NAS : Microwave-assisted reactions reduce time to 2 hours but lower yield to 55% due to thermal decomposition.

Oxidative Coupling Strategies

Hypervalent Iodine-Mediated Coupling

Recent advances employ (diacetoxyiodo)benzene (DAIB) to couple 2-methylphenol with hexan-2-one derivatives. This one-pot method avoids pre-functionalized substrates:

-

Conditions : DAIB (1.2 eq), BF₃·OEt₂ (10 mol%), CH₂Cl₂, 0°C → 25°C.

Byproduct Analysis and Mitigation

Dichloro Impurities

Competing elimination or over-halogenation generates dichlorohexanone byproducts. Strategies to suppress these include:

-

Controlled stoichiometry : Limiting Cl⁻ equivalents to 1.5 mol reduces dichloro content from 8% to <2%.

-

Additives : Acetic acid (1.7–3.5 eq) enhances selectivity for mono-substitution via protonation of reactive intermediates.

Green Chemistry Approaches

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.